p-Aminobenzothiamide

Description

Nomenclature and Structural Context within Arylthioamides

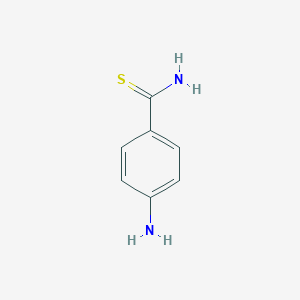

4-Aminothiobenzamide is systematically known by its IUPAC name, 4-aminobenzenecarbothioamide . medchemexpress.com It belongs to the broader class of compounds referred to as arylthioamides, which are characterized by a thioamide group (-C(S)NH₂) attached to an aromatic ring. The structure of 4-aminothiobenzamide features a benzene (B151609) ring substituted with an amino group (-NH₂) and a thioamide group at the para (1,4) positions. medchemexpress.com

The replacement of the carbonyl oxygen in its amide analogue, 4-aminobenzamide, with a sulfur atom is a defining feature of 4-aminothiobenzamide. This substitution significantly influences the molecule's electronic properties, hydrogen-bonding capabilities, and reactivity. vulcanchem.com The thioamide group, with its enhanced electronegativity and altered steric profile, along with the nucleophilic amino group, are the key drivers of its chemical behavior. vulcanchem.com

Table 1: Nomenclature and Identifiers for 4-Aminothiobenzamide

| Identifier | Value |

| IUPAC Name | 4-aminobenzenecarbothioamide medchemexpress.com |

| CAS Number | 4714-67-4 sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂S sigmaaldrich.com |

| Molecular Weight | 152.22 g/mol sigmaaldrich.com |

| Synonyms | 4-Aminobenzenecarbothioamide, p-Aminobenzothiamide, 4-Aminobenzothioamide nsf.gov |

Academic Significance as a Chemical Building Block

The academic significance of 4-aminothiobenzamide lies in its utility as a versatile chemical building block. nih.gov Its bifunctional nature, possessing both a reactive thioamide moiety and a nucleophilic amino group, allows it to participate in a variety of chemical transformations. This makes it a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic compounds. nih.govnih.gov

The thioamide group can act as a nucleophile or an electrophile under different reaction conditions, while the amino group is a classic nucleophile, readily participating in condensation and substitution reactions. vulcanchem.com This dual reactivity enables chemists to employ 4-aminothiobenzamide in multi-step syntheses and combinatorial library development to generate novel compounds with potential applications in various fields. vulcanchem.com

Overview of Key Research Domains

The application of 4-aminothiobenzamide as a synthetic intermediate has led to its use in several key research domains. These primarily include:

Heterocyclic Chemistry: It is extensively used in the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles. nih.govisres.org

Medicinal Chemistry: As a precursor to biologically active molecules, it has been instrumental in the development of enzyme inhibitors and compounds with potential therapeutic effects. nsf.govnih.gov Specifically, it has been investigated as a hydrogen sulfide (B99878) (H₂S) donor, a gaseous signaling molecule with important physiological roles. nih.gov

Materials Science: There is emerging interest in incorporating 4-aminothiobenzamide into polymers to enhance their properties, such as thermal stability and UV absorption. vulcanchem.com

The following sections will delve deeper into the specific applications and research findings related to 4-aminothiobenzamide in these domains.

Table 2: Physicochemical Properties of 4-Aminothiobenzamide

| Property | Value | Source(s) |

| Melting Point | 185-190 °C | sigmaaldrich.com |

| Boiling Point | 325.6±44.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

| Form | Solid | sigmaaldrich.com |

| Solubility | Moderately soluble in polar solvents like DMSO and ethanol (B145695). | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVSPPXXGXGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197049 | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-67-4, 4114-67-4 | |

| Record name | 4-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminobenzothiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarbothioamide, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4114-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZOTHIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWB1B05E2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Synthetic Routes for 4-Aminothiobenzamide

The primary and most common laboratory-scale synthesis of 4-Aminothiobenzamide involves the thionation of its amide analogue, 4-aminobenzamide. This transformation is typically achieved by using specific thionating agents that facilitate the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S).

Key reagents for this process include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). vulcanchem.com The reaction is generally conducted in an anhydrous solvent, such as toluene, and requires elevated temperatures, often between 80°C and 120°C, under an inert atmosphere to prevent unwanted side reactions. vulcanchem.com The choice of reagent and specific conditions can be optimized to maximize yield and purity.

| Parameter | Details | Source(s) |

| Starting Material | 4-Aminobenzamide | vulcanchem.com |

| Thionating Agents | Lawesson's reagent, Phosphorus pentasulfide (P₄S₁₀) | vulcanchem.com |

| Solvent | Anhydrous Toluene (or similar) | vulcanchem.com |

| Temperature | 80–120°C | vulcanchem.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | vulcanchem.com |

Utilization of 4-Aminothiobenzamide as a Precursor in Organic Synthesis

The structure of 4-Aminothiobenzamide, featuring both a nucleophilic amino group (-NH₂) and a thioamide group (-C(S)NH₂), makes it a highly valuable precursor for constructing a variety of heterocyclic systems. vulcanchem.com

Condensation reactions are fundamental to the utility of 4-Aminothiobenzamide. The thioamide group readily reacts with α-halocarbonyl compounds in a process that serves as the foundation for several important cyclization reactions. nsf.govsci-hub.se A prime example is the condensation with 2-bromoacetophenone (B140003), which initiates the formation of a thiazole (B1198619) ring. nsf.govsci-hub.se This reaction typically proceeds by the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl. encyclopedia.pub

The Hantzsch thiazole synthesis is the most prominent method utilizing 4-Aminothiobenzamide for heterocycle formation. encyclopedia.pub This reaction involves the condensation of the thioamide with an α-haloketone. For instance, reacting 4-Aminothiobenzamide with compounds like 2-bromoacetophenone or 3-chloro-2,4-pentanedione leads to the formation of 2,4-disubstituted thiazole derivatives. nsf.govsci-hub.senih.gov The reaction is often carried out in a polar solvent like isopropanol (B130326) or ethanol (B145695) at elevated temperatures. nsf.govnih.gov This method is highly efficient for creating thiazole scaffolds, which are significant in medicinal chemistry. mdpi.com

| Reactant A | Reactant B (α-halocarbonyl) | Solvent | Resulting Core Structure | Source(s) |

| 4-Aminothiobenzamide | 2-Bromoacetophenone | Isopropanol | 4-Phenylthiazole (B157171) | nsf.govsci-hub.se |

| 4-Aminothiobenzamide | 3-Chloro-2,4-pentanedione | Ethanol | Phenylthiazolyl methyl ketone | nih.gov |

The synthesis of the quinazolin-4(3H)-one scaffold is a well-established area of organic synthesis. However, the most common and direct synthetic routes to these derivatives typically start from 2-aminobenzamide (B116534) (anthranilamide) or its parent, anthranilic acid. researchgate.netmdpi.comnih.gov These precursors undergo cyclization with various carbon sources. While 4-aminothiobenzamide is a versatile precursor for sulfur-containing heterocycles like thiazoles, its direct and common application as a starting material for the synthesis of quinazolin-4(3H)-one derivatives is not widely documented in the scientific literature. The synthesis generally relies on precursors where the amino and amide groups are ortho-disposed on the benzene (B151609) ring, a configuration not present in the 4-amino isomer. researchgate.netnih.gov

4-Aminothiobenzamide is a key starting material for a wide array of 4-phenylthiazole analogs. The synthesis begins with the Hantzsch condensation between 4-aminothiobenzamide and a substituted 2-bromoacetophenone. nsf.govnih.gov This reaction forms a crucial intermediate, typically a 4-phenylthiazole aniline (B41778) derivative. nsf.govsci-hub.se

For example, the reaction between 4-aminothiobenzamide and 2-bromoacetophenone in isopropanol yields 4-(4-phenylthiazol-2-yl)aniline. nsf.gov This intermediate can then undergo further functionalization. Researchers have coupled this aniline derivative with other molecules, such as 1-Boc-piperidine-4-carboxylic acid, using coupling agents like EDC under microwave irradiation to create more complex amide structures. nsf.govsci-hub.se Subsequent deprotection and reaction with various sulfonyl chlorides can yield a library of pharmacologically relevant 4-phenylthiazole analogs. nsf.gov

| Intermediate | Reaction Partner | Conditions | Final Product Class | Source(s) |

| 4-(4-phenylthiazol-2-yl)aniline | 1-Boc-piperidine-4-carboxylic acid | EDC, Microwave | Piperidine-4-carboxamide derivative | nsf.govsci-hub.se |

| Piperidine amine (deprotected) | Various sulfonyl chlorides | - | Sulfonamide-piperidine-carboxamide analogs | nsf.gov |

Mechanistic Investigations of Reactions Involving 4-Aminothiobenzamide

The mechanism of the Hantzsch thiazole synthesis, a cornerstone reaction for 4-Aminothiobenzamide, has been well-investigated. encyclopedia.pub The process is understood to proceed through several distinct steps:

Nucleophilic Attack : The reaction initiates with the sulfur atom of the 4-aminothiobenzamide’s thioamide group acting as a nucleophile, attacking the electrophilic α-carbon of the halo-carbonyl compound (e.g., 2-bromoacetophenone). This step displaces the halide ion and forms a thioether intermediate. encyclopedia.pub

Intramolecular Cyclization : Following the initial attack, an intramolecular cyclization occurs. The nitrogen atom of the thioamide group attacks the carbonyl carbon of the former ketone.

Dehydration : The resulting cyclic intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. encyclopedia.pub

This sequence of nucleophilic addition, followed by cyclization and elimination, is a classic pathway for the formation of five-membered heterocycles. Molecular modeling and docking studies have also been employed, not to elucidate the synthesis mechanism itself, but to investigate how the final 4-phenylthiazole products interact with biological targets, thereby supporting the rationale for their synthesis. sci-hub.se

Catalytic Approaches in 4-Aminothiobenzamide Derivatization

The derivatization of 4-aminothiobenzamide is a pivotal process for accessing a diverse range of heterocyclic compounds with significant chemical and biological interest. The reactivity of its thioamide and amino groups allows for various cyclization and substitution reactions. Catalysis plays a crucial role in these transformations, enhancing reaction rates, improving yields, and often enabling milder reaction conditions. Catalytic strategies employed in the derivatization of 4-aminothiobenzamide and related thioamides can be broadly categorized into acid catalysis, organocatalysis, and metal-mediated catalysis, facilitating the synthesis of complex molecules like thiazoles, triazoles, and quinazolines.

Acid catalysts, such as p-toluenesulfonic acid (PTSA), are frequently used to promote condensation and cyclization reactions. For instance, the synthesis of 2-aminothiazole (B372263) derivatives from isothiocyanates and propargylamines can be catalyzed by PTSA under microwave conditions. bepls.com Similarly, organocatalysts like 1,4-diazabicyclo[2.2.2]-octane (DABCO), a hindered and eco-friendly base, have proven effective in synthesizing thiazole derivatives containing a benzofuran (B130515) moiety from hydrazinecarbothioamide precursors. bepls.com Transition metal catalysts, including palladium, copper, and cobalt, offer powerful tools for forming C-N and C-S bonds, which are essential steps in many derivatization pathways. rsc.orgscipublications.com These catalytic methods often provide high selectivity and are indispensable for constructing complex heterocyclic frameworks from thioamide building blocks.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity. rjptonline.orgscielo.org.za This technology is particularly effective for the synthesis of heterocyclic derivatives from 4-aminothiobenzamide, where the rapid and uniform heating provided by microwaves can efficiently drive condensation and cyclization reactions. rjpbcs.comnih.gov

A prominent application of this methodology is in the Hantzsch thiazole synthesis. For example, 4-phenylthiazole derivatives have been synthesized by reacting 4-aminothiobenzamide with 2-bromoacetophenone in isopropanol. sci-hub.se While this specific reaction was conducted with conventional heating, similar Hantzsch reactions benefit significantly from microwave irradiation, which drastically reduces reaction times from hours to minutes and improves yields. jusst.orgresearchgate.net In a typical microwave-assisted procedure, a ketone, a thiourea (B124793) or thioamide, and a halogen (like iodine or bromine) are irradiated, leading to the rapid formation of the thiazole ring. jusst.orgresearchgate.net Research has shown that this green chemistry approach is highly efficient for producing various 2-aminothiazole derivatives. jusst.org

Furthermore, the synthesis of quinazoline (B50416) derivatives, another important class of heterocycles, has been effectively accelerated using microwave assistance. The reaction of 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol under microwave irradiation leads to the formation of N-aryl substituted-4-aminoquinazolines in significantly shorter reaction times (minutes vs. hours) and with higher yields compared to classical heating methods. nih.gov The optimization of microwave power and temperature is crucial for maximizing the efficiency of these reactions. nih.gov

The following table summarizes representative findings in the microwave-assisted synthesis of heterocyclic derivatives using precursors structurally related to or including 4-aminothiobenzamide.

| Product | Reactants | Catalyst/Reagent | Conditions | Time | Yield | Reference |

| 4-Phenylthiazole Derivative | 4-Aminothiobenzamide, 2-Bromoacetophenone | Isopropanol (solvent) | 60°C (Conventional) | 2 hr | - | sci-hub.se |

| 2-Aminothiazole Derivatives | Substituted Ketone, Thiourea | Iodine | Microwave (170 W) | 5-15 min | Good | jusst.org |

| 1,2,4-Triazole-3-thiol Schiff Bases | 1,2,4-Triazole-3-thiol, Substituted Benzaldehydes | - | Microwave (210 W) | 5-10 min | 64-84% | rjptonline.org |

| 1H-1,2,4-Triazol-3-one Derivatives | Hydrazide intermediate, NaOH | Ethanol (solvent) | Microwave (110°C) | 15 min | - | scielo.org.za |

| N-Aryl Substituted-4-aminoquinazolines | 4-Chloroquinazoline, Aryl Heterocyclic Amines | 2-Propanol (solvent) | Microwave (60-100 W) | 20 min | up to 98.8% | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-Aminothiobenzamide. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a definitive map of the hydrogen and carbon frameworks.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in the 4-Aminothiobenzamide molecule. The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons and the protons on the nitrogen atoms.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic A₂B₂ splitting pattern. The two protons adjacent to the amino group (H-3, H-5) and the two protons adjacent to the thioamide group (H-2, H-6) are chemically non-equivalent, resulting in two distinct doublets in the aromatic region, typically observed between δ 6.5 and 8.0 ppm. oregonstate.edu

Amino (-NH₂) Protons: The two protons of the 4-amino group typically appear as a single, often broad, resonance. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Thioamide (-CSNH₂) Protons: The two protons of the primary thioamide group are also expected to produce a broad singlet. These protons are acidic and their signal position is highly sensitive to the solvent environment. ucl.ac.uk

The integration of these signals provides a quantitative ratio of the protons, confirming the structural assignment.

Carbon (¹³C) NMR Applications

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the molecular symmetry, 4-Aminothiobenzamide is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum.

Thioaroyl Carbon (C=S): The carbon atom of the thioamide group is the most deshielded, appearing at a significantly downfield chemical shift, often in the range of δ 205-210 ppm for similar thioamides. rsc.org

Aromatic Carbons: Four signals are expected for the benzene ring carbons. The carbon attached to the thioamide group (C-1) and the carbon attached to the amino group (C-4) are quaternary and will have distinct chemical shifts. The two equivalent carbons ortho to the amino group (C-3, C-5) will produce one signal, and the two equivalent carbons ortho to the thioamide group (C-2, C-6) will produce another. These aromatic signals typically appear in the δ 115-150 ppm range. pdx.educhemistrysteps.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 4-Aminothiobenzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 205 - 210 |

| C-NH₂ | 145 - 155 |

| CH (ortho to -CSNH₂) | 128 - 132 |

| CH (ortho to -NH₂) | 113 - 118 |

| C (ipso to -CSNH₂) | 135 - 145 |

Note: These are estimated values based on typical chemical shifts for analogous functional groups.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. The technique involves dissolving a precisely weighed amount of the 4-Aminothiobenzamide sample with a known mass of a certified internal standard in a suitable deuterated solvent.

The purity is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a signal from the internal standard. This method is highly accurate and provides direct traceability to primary standards.

Furthermore, NMR spectroscopy is an effective tool for monitoring the progress of chemical reactions involving 4-Aminothiobenzamide. By acquiring NMR spectra of the reaction mixture at different time intervals, researchers can track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product. This allows for the optimization of reaction conditions, such as temperature, time, and catalyst loading, and provides mechanistic insights.

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying functional groups and studying non-covalent interactions like hydrogen bonding. specac.com

Analysis of C=S and N-H Vibrations

The IR spectrum of 4-Aminothiobenzamide is characterized by absorption bands corresponding to the stretching and bending vibrations of its key functional groups.

N-H Vibrations: Two distinct types of N-H bonds are present. The primary aromatic amine (-NH₂) group typically shows two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The primary thioamide (-CSNH₂) group also exhibits N-H stretching vibrations in a similar region (around 3150-3350 cm⁻¹), which are often broadened due to hydrogen bonding. iosrjournals.org

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for thioamides. Unlike the intense C=O band in amides, the C=S stretch is often weaker and appears at a lower frequency. It is typically found in the region of 800-1400 cm⁻¹, often coupled with other vibrations, making its precise assignment complex. cdnsciencepub.comresearchgate.net Studies on related thioamides have assigned bands around 1000-1100 cm⁻¹ to vibrations with significant C=S character. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for 4-Aminothiobenzamide Functional Groups

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |

| Aromatic Amine | N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong |

| Thioamide | N-H Stretch | 3150 - 3350 | Medium, Broad |

| Thioamide | C=S Stretch (coupled) | 800 - 1400 | Medium-Weak |

Investigation of Hydrogen Bonding Networks

The 4-Aminothiobenzamide molecule contains both hydrogen bond donors (the N-H groups of the amine and thioamide) and hydrogen bond acceptors (the lone pairs on the sulfur and amine nitrogen atoms). This structure facilitates the formation of extensive intermolecular hydrogen bonds in the solid state. acs.orgnih.gov

IR spectroscopy provides clear evidence for this phenomenon. The N-H stretching bands of molecules involved in hydrogen bonding are typically observed at lower frequencies and are significantly broader compared to the sharp bands of free N-H groups. researchgate.net In the spectrum of 4-Aminothiobenzamide, the broadness of the N-H absorption bands is a direct indication of a strong hydrogen-bonded network, which significantly influences the compound's physical properties, such as its melting point and solubility. acs.org The sulfur atom of the thioamide group is known to be a competent hydrogen bond acceptor, contributing to the stability of these networks. acs.orgchemrxiv.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique that provides critical information about the mass-to-charge ratio (m/z) of ions. researchgate.net This technique is instrumental in determining the molecular weight of 4-Aminothiobenzamide and elucidating its structural features through the analysis of fragmentation patterns. researchgate.netwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). The mass of this ion corresponds to the molecular weight of the compound. savemyexams.com For 4-Aminothiobenzamide, which contains nitrogen, its molecular mass is an odd number, a characteristic that can be observed in its mass spectrum. msu.edu

The molecular ion can further break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that aids in its identification. savemyexams.commsu.edu The fragmentation process is influenced by the presence of functional groups. In the case of 4-Aminothiobenzamide, the amino and thioamide groups direct the fragmentation pathways. msu.edu

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement over conventional MS, capable of measuring the m/z ratio to several decimal places, thus providing the 'exact mass' of a molecule. bioanalysis-zone.com This high level of precision allows for the unambiguous determination of the elemental composition of 4-Aminothiobenzamide. For instance, while two different compounds might have the same nominal mass (integer mass), their exact masses will differ due to the precise masses of their constituent atoms. bioanalysis-zone.com

HRMS instruments, such as the Q-Exactive and maXis Impact (a Q-TOF type), offer high resolution and mass accuracy, often below 5 ppm error. massbank.euhilarispublisher.com This capability is crucial for distinguishing between compounds with very similar masses and for confirming the identity of 4-Aminothiobenzamide in complex samples without the absolute need for a reference standard in all cases. hilarispublisher.com

Table 1: HRMS Data for 4-Aminobenzamide (an analogous compound)

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Bruker maXis Impact | massbank.eu |

| Ionization Mode | ESI Positive | massbank.eu |

| Precursor Ion [M+H]+ | 137.0709 m/z | massbank.eu |

| Exact Mass | 136.06366288 | massbank.eu |

| Instrument | Q Exactive Plus Orbitrap | massbank.eu |

| Ionization Mode | ESI Positive | massbank.eu |

| Precursor Ion [M+H]+ | 137.0708 m/z | massbank.eu |

| Exact Mass | 136.06366 | massbank.eu |

To analyze 4-Aminothiobenzamide within complex mixtures, mass spectrometry is often coupled with a separation technique. This "hyphenation" enhances the analytical power by separating the components of a mixture before they enter the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. shimadzu.comeurl-pesticides.eu In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. shimadzu.com This technique has been successfully used for the analysis of related benzamide (B126) structures. molaid.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for quantitative analysis in complex matrices. eurl-pesticides.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net The sample is vaporized and separated in a gas chromatograph before detection by the mass spectrometer. nih.gov While direct analysis of 4-Aminothiobenzamide by GC-MS might require derivatization to increase its volatility, the technique is highly effective for identifying and quantifying a wide array of small molecules in various samples. jfda-online.comgcms.cz The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. hpst.cznih.gov This technique is particularly well-suited for the analysis of charged molecules like amino acids and proteins. lcms.cznih.govmdpi.com Given the amino group in 4-Aminothiobenzamide, CE-MS could be a valuable tool for its analysis, especially in biological matrices where high separation efficiency is required to resolve it from other charged species. hpst.czmdpi.com

Advanced Chromatographic Separations in Compound Research

Chromatographic techniques are fundamental for the separation, isolation, and purification of chemical compounds. They are essential for assessing the purity of synthesized 4-Aminothiobenzamide and for isolating it from reaction mixtures or biological extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used chromatographic techniques for the analysis of non-volatile compounds. These methods offer high resolution, speed, and sensitivity.

Purity Assessment: HPLC and UPLC are routinely used to determine the purity of 4-Aminothiobenzamide. A pure compound will ideally show a single peak in the chromatogram under specific conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. The high efficiency of UPLC, which uses smaller particle size columns, allows for faster analysis times and better resolution compared to conventional HPLC.

Compound Isolation: Preparative HPLC is a powerful tool for the isolation and purification of 4-Aminothiobenzamide from crude reaction mixtures. By scaling up the analytical separation, larger quantities of the compound can be collected as it elutes from the column, yielding a highly purified sample for further studies.

Other Advanced Analytical Methodologies for Chemical and Biochemical Analyses

Beyond mass spectrometry and chromatography, other advanced analytical techniques can be employed to study the chemical and biochemical properties of 4-Aminothiobenzamide.

These methodologies provide complementary information, contributing to a holistic understanding of the compound's characteristics and behavior. For instance, electrochemical methods could be used to study its redox properties, which may be relevant to its biological activity. Spectroscopic techniques such as UV-Vis spectrophotometry can be used for quantification and to monitor reactions involving the chromophoric parts of the molecule. The selection of a particular analytical method is often guided by the specific research question being addressed. eurl-pesticides.eunih.govmdpi.comcuni.czhpst.cz

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Aminothiobenzamide |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These methods are crucial for understanding the intrinsic properties of 4-Aminothiobenzamide at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It has been widely applied to organic molecules to predict geometries, energies, and spectroscopic properties with a favorable balance between accuracy and computational cost. nih.govmdpi.com In the study of 4-Aminothiobenzamide, DFT calculations can be utilized to determine its most stable conformation (geometry optimization), calculate its total energy, and explore its chemical reactivity. researchgate.net DFT methods have proven to be an excellent tool for explaining molecular-level observations and predicting properties that can be experimentally validated. mdpi.com

For instance, DFT calculations could elucidate the planarity of the benzene (B151609) ring and the orientation of the amino and thioamide functional groups. The choice of functional, such as B3LYP, is critical as it can significantly influence the accuracy of the results for organic compounds. mdpi.com Such studies provide a foundational understanding of the molecule's structural and electronic properties, which are essential for further computational analyses like molecular docking.

Table 1: Illustrative Data from DFT Calculations on a Benzamide (B126) Derivative This table illustrates the type of data that could be generated for 4-Aminothiobenzamide using DFT.

| Calculated Property | Functional/Basis Set | Value |

|---|---|---|

| Total Energy | B3LYP/6-311++G(d,p) | -X Hartrees |

| Dipole Moment | B3LYP/6-311++G(d,p) | Y Debye |

| HOMO Energy | B3LYP/6-311++G(d,p) | -Z eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | +W eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | (Z+W) eV |

The electron density distribution in a molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. Theoretical studies, often performed using DFT, can map the electron density of 4-Aminothiobenzamide. This mapping reveals regions of high and low electron density, which correspond to areas that are, respectively, susceptible to electrophilic and nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons. For 4-Aminothiobenzamide, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be associated with the electron-withdrawing thioamide group. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution and predict sites for non-covalent interactions, such as hydrogen bonding.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. youtube.com Quantum chemical calculations, particularly DFT, are highly effective in simulating and predicting the vibrational spectra of molecules. nih.govnih.gov For 4-Aminothiobenzamide, a theoretical vibrational analysis would involve calculating the harmonic vibrational frequencies corresponding to its fundamental modes of vibration.

These calculated frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.govias.ac.in For example, the characteristic stretching frequencies for the N-H bonds in the amino group, the C=S bond in the thioamide group, and the various vibrations of the benzene ring can be precisely calculated. Such simulations are invaluable for interpreting experimental data and confirming the molecular structure. nih.govarxiv.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand), such as 4-Aminothiobenzamide, to the active site of a target protein (receptor). mdpi.comdergipark.org.tr

Molecular docking simulations can be used to predict the interactions between 4-Aminothiobenzamide and a biological target, such as an enzyme or a receptor. mdpi.comnih.gov The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com A higher negative score typically indicates a more favorable binding interaction. samipubco.com

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. samipubco.com For 4-Aminothiobenzamide, the amino and thioamide groups are potential hydrogen bond donors and acceptors, which could play a crucial role in its binding to a target protein. Predicting these interactions is the first step in understanding the molecule's potential mechanism of action. openreview.netnih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within the receptor's active site. mdpi.com This includes the precise orientation and conformation of the ligand and the specific amino acid residues of the protein that it interacts with. Understanding the binding mode is critical for structure-based drug design and for optimizing the ligand's structure to improve its potency and selectivity.

For 4-Aminothiobenzamide, docking studies could reveal, for example, that the aminophenyl group fits into a hydrophobic pocket of the receptor, while the thioamide group forms hydrogen bonds with polar residues at the active site. Visualizing the docked complex provides a three-dimensional representation of the binding mode, offering valuable insights that can guide further experimental studies.

Table 2: Illustrative Molecular Docking Results for a Ligand in a Receptor Active Site This table illustrates the type of data that would be generated from a molecular docking study of 4-Aminothiobenzamide.

| Receptor Target (PDB ID) | Ligand Pose | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Example Kinase (XXXX) | 1 | -8.5 | TYR 123, LYS 45 | Hydrogen Bond |

| Example Kinase (XXXX) | 1 | -8.5 | LEU 120, VAL 30 | Hydrophobic |

| Example Kinase (XXXX) | 2 | -7.9 | ASP 180 | Hydrogen Bond |

| Example Kinase (XXXX) | 2 | -7.9 | ILE 118 | Hydrophobic |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the structural properties of compounds with their biological activities. This approach is fundamental in medicinal chemistry for optimizing lead compounds. For a compound like 4-Aminothiobenzamide, a QSAR study would typically involve compiling a series of its derivatives and their corresponding biological activities against a specific target. Molecular descriptors—such as electronic, steric, and hydrophobic properties—would be calculated for each derivative. Statistical methods, like multiple linear regression, are then used to build a mathematical model that predicts the activity based on these descriptors.

Such models help identify the key structural features essential for the desired biological effect. For instance, studies on related aminophenyl benzamide and 4-amino-benzenesulfonamide derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate SAR. These analyses generate 3D contour maps that visualize where modifications to the molecule could enhance or diminish activity. However, specific QSAR models and detailed findings resulting from such computational studies on 4-Aminothiobenzamide derivatives are not documented in the available scientific literature.

Homology Modeling of Enzyme Targets (e.g., Human FAAH Enzyme)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is unknown, by using a known experimental structure of a homologous protein as a template. This is particularly relevant for targets like the human Fatty Acid Amide Hydrolase (FAAH) enzyme, which has presented challenges in experimental structure determination. FAAH is a therapeutic target for which inhibitors are sought, and understanding its structure is crucial for drug design.

The process involves identifying a suitable template structure from a protein database, aligning the target sequence (human FAAH) with the template sequence, building the 3D model, and then refining and validating it. Validation is often performed using tools like Ramachandran plots to assess the stereochemical quality of the modeled structure. Once a reliable model of human FAAH is built, molecular docking simulations can be performed to predict how a ligand, such as 4-Aminothiobenzamide, might bind to the active site. These simulations can provide insights into the binding mode and affinity, guiding the design of more potent inhibitors. While homology models of FAAH have been constructed and used for docking studies of other inhibitors, specific studies detailing the docking of 4-Aminothiobenzamide into a homology model of human FAAH are not presently available.

Computational Pharmacology and Prediction of Pharmacokinetic Properties

Computational pharmacology employs in silico methods to predict the pharmacokinetic properties of a molecule, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetics. Various software and web-based tools are available to calculate these properties based on the molecule's structure.

In silico ADME prediction involves calculating a range of physicochemical and pharmacokinetic parameters. For 4-Aminothiobenzamide, these predictive models would estimate properties that govern its behavior in the body. Although specific reports on the predicted ADME profile of 4-Aminothiobenzamide are not published, the typical parameters that would be assessed are outlined below.

Table 1: Representative ADME Parameters for Computational Prediction

| Parameter | Description | Predicted Value for 4-Aminothiobenzamide |

|---|---|---|

| Absorption | ||

| logP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting solubility and membrane permeability. | Data not available |

| Aqueous Solubility (logS) | Predicts solubility in water, crucial for absorption. | Data not available |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | Data not available |

| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | Data not available |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Data not available |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the central nervous system. | Data not available |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts if the compound inhibits major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Data not available |

| Excretion |

These predictions are typically based on established QSAR models and large datasets of experimentally determined properties. The lack of published in silico ADME data for 4-Aminothiobenzamide highlights a gap in the computational characterization of this specific compound.

Biological and Biochemical Research Applications

Gasotransmitter Research and Delivery Systems

The study of gasotransmitters, such as hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO), has revealed their critical roles in a multitude of physiological processes. ekb.egnih.gov A significant challenge in this field is the development of donor molecules that can release these gaseous signaling molecules in a controlled and sustained manner, mimicking their endogenous production. nih.govwsu.edu 4-Aminothiobenzamide has emerged as a valuable tool in this area of research due to its specific H₂S-releasing properties. rsc.orguclouvain.be

4-Aminothiobenzamide belongs to the class of arylthioamides, which have been identified as effective H₂S donors. rsc.orguclouvain.be Unlike simple inorganic sulfide salts such as sodium hydrosulfide (B80085) (NaHS) that release H₂S in a rapid burst, 4-aminothiobenzamide provides a slow and prolonged release, which is more suitable for studying the long-term effects of H₂S in biological systems. rsc.orgplos.org Its utility is further enhanced by its capacity to be triggered by endogenous biomolecules. uclouvain.be

The release of hydrogen sulfide from 4-aminothiobenzamide is primarily activated by the presence of organic thiols. rsc.orguclouvain.be Endogenous thiol-containing molecules, such as L-cysteine and glutathione, can trigger the decomposition of arylthioamides to produce H₂S. rsc.orgnih.gov While the precise thiol-triggering mechanism for arylthioamides has not been fully elucidated, the dependency on thiols like L-cysteine is a well-documented characteristic. rsc.orguclouvain.be This targeted activation mechanism is advantageous for experimental research, as H₂S generation can be initiated in specific biological environments where these thiols are present. wsu.edu For instance, research has demonstrated that in the absence of a thiol trigger like L-cysteine, H₂S release from certain arylthioamides is negligible. uclouvain.be This trigger mechanism allows for a more controlled initiation of H₂S release compared to donors that decompose spontaneously in aqueous solutions. nih.gov

A key advantage of 4-aminothiobenzamide as an H₂S donor is its ability to release the gasotransmitter slowly and sustainably over an extended period. rsc.org This release profile is in stark contrast to donors like NaHS, which generate a high concentration of H₂S that dissipates rapidly. plos.org The slow-release kinetics of 4-aminothiobenzamide and related compounds better mimic the continuous, low-level endogenous production of H₂S in tissues. nih.govnih.gov

Research involving nanoparticles derived from a 4-aminothiobenzamide copolymer demonstrated a long-lasting, sustained-release profile. When triggered by L-cysteine, a constantly increasing concentration of H₂S was observed over 72 hours, though the concentration remained low (under 15 μM), which is beneficial for biocompatibility. rsc.org This characteristic is crucial for therapeutic applications where a narrow concentration range separates the beneficial effects from potential toxicity. nih.gov

H₂S Release Profiles of Different Donors

| H₂S Donor | Release Trigger | Release Profile | Duration of Release | Reference |

|---|---|---|---|---|

| 4-Aminothiobenzamide (in PTA-NO-NPs) | L-cysteine | Slow and sustained | Over 72 hours | rsc.org |

| Sodium Hydrosulfide (NaHS) | Spontaneous (in aqueous solution) | Rapid burst | Persists for ~1 hour, undetectable within 90 mins | plos.org |

| GYY4137 | Spontaneous (hydrolysis) | Slow and sustained | At least 7 days | plos.orgresearchgate.net |

The crosstalk and synergistic interactions between different gasotransmitters are of significant interest in biomedical research. To investigate these interactions, delivery systems capable of releasing multiple gasotransmitters simultaneously have been developed. rsc.org 4-Aminothiobenzamide has been incorporated into such systems for the co-delivery of H₂S and nitric oxide (NO). rsc.org Researchers have designed hybrid materials and self-assembled nanoparticles that contain both an NO-releasing moiety and an H₂S-releasing component derived from 4-aminothiobenzamide. rsc.org These dual-release platforms provide a powerful tool to study the combined effects of H₂S and NO on cellular signaling pathways. rsc.orgnih.gov

The co-delivery of H₂S and NO can lead to a signal amplification of the NO signals. rsc.org This synergistic effect has been observed in studies focused on angiogenesis, the formation of new blood vessels. Nanoparticles co-releasing NO and H₂S (from a 4-aminothiobenzamide derivative) demonstrated enhanced angiogenic potential compared to systems releasing only one of the gases. rsc.org The presence of H₂S appears to potentiate the signaling pathways activated by NO, leading to a more robust biological response. This amplification allows for the use of lower concentrations of the gasotransmitters while still achieving a significant therapeutic effect, which can improve biocompatibility. rsc.org

To enhance the therapeutic potential and control the release kinetics of H₂S from donors like 4-aminothiobenzamide, various drug delivery strategies have been explored. ulster.ac.uknih.govsigmaaldrich.com These include the use of polymeric carriers and self-assembled nanoparticles, which can improve bioavailability, prolong circulation time, and enable controlled release. ulster.ac.ukfrontiersin.org

Amphiphilic copolymers incorporating 4-aminothiobenzamide have been synthesized to create self-assembled nanoparticles. rsc.org In one study, a methoxy (B1213986) poly(ethylene glycol-b-lactic-co-glycolic-co-thiobenzamide) (PTA) copolymer was used. rsc.org These polymers spontaneously form nanoparticle structures in an aqueous environment, encapsulating other therapeutic agents if needed. rsc.orgulster.ac.uk This formulation allows for the controlled, sustained release of H₂S and can be combined with an NO donor for dual-gas delivery. rsc.org Similarly, microparticles fabricated from poly(lactic acid) functionalized with a related compound, 4-hydroxythiobenzamide (B41779), have also been shown to release H₂S over a period of weeks to months. nih.gov These polymeric systems represent a versatile platform technology for the controlled and targeted delivery of H₂S for various research and therapeutic applications. nih.gov

Characteristics of 4-Aminothiobenzamide-Based Delivery Systems

| Delivery System | Polymer/Material | Payload | Average Size | Key Feature | Reference |

|---|---|---|---|---|---|

| Self-Assembled Nanoparticles (PTA-NO-NPs) | Amphiphilic PTA copolymer | NO and H₂S (from 4-aminothiobenzamide) | Not specified | Co-delivery of NO and H₂S with controlled release | rsc.org |

| Microparticles (PLA-4HTB) | Poly(lactic acid)-4-hydroxythiobenzamide | H₂S | 500 ± 207 nm | Sustained H₂S release over 4 weeks | nih.gov |

Physiological Impact of Gasotransmitter Release

The hydrogen sulfide released from 4-aminothiobenzamide-containing delivery systems has a significant pro-angiogenic effect. nih.gov Angiogenesis, the formation of new blood vessels, is a crucial process in wound healing and recovery from ischemic events. mdpi.comnih.gov H₂S is recognized as a physiological regulator of angiogenesis, often by modulating the vascular endothelial growth factor (VEGF) signaling pathway. researchgate.net

Research utilizing nanoparticles formulated with the PTA copolymer (containing 4-aminothiobenzamide) and an encapsulated nitric oxide (NO) donor demonstrated a synergistic enhancement of angiogenesis. nih.govresearchgate.net The simultaneous release of H₂S and NO from these nanoparticles led to a marked increase in the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) in vitro when compared to nanoparticles releasing only H₂S or NO. researchgate.net Furthermore, ex vivo studies confirmed that the co-delivery system produced a statistically significant enhancement of angiogenesis. researchgate.net This synergistic effect is partly attributed to the ability of H₂S to inhibit phosphodiesterase 5A (PDE5A), thereby amplifying the pro-angiogenic signaling cascade of NO. researchgate.net

Arylthioamides, including 4-aminothiobenzamide, are regarded as promising therapeutic agents for cardiovascular diseases due to their capacity for slow and sustained H₂S release. nih.gov H₂S is a critical endogenous gasotransmitter with multifaceted protective roles within the cardiovascular system. nih.govmdpi.com

The cardiovascular benefits of H₂S donation are extensive. H₂S is a known vasodilator, contributing to the relaxation of vascular smooth muscle, which can lead to a reduction in blood pressure. This effect is mediated, in part, through the activation of ATP-sensitive potassium (KATP) channels. Additionally, H₂S donors have demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury, where they help to reduce infarct size and preserve cardiac function. nih.gov These protective actions are linked to the anti-apoptotic, antioxidant, and anti-inflammatory properties of H₂S. The gasotransmitter can also interact with the nitric oxide signaling pathway, enhancing NO bioavailability and collaborating in the regulation of vascular tone.

Enzyme Inhibition Studies

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades a class of endogenous signaling lipids, including the endocannabinoid anandamide. Inhibition of FAAH is a therapeutic strategy for pain and inflammation.

A comprehensive review of scientific literature does not provide direct evidence that 4-aminothiobenzamide itself is a primary inhibitor of the FAAH enzyme. The main classes of documented FAAH inhibitors include carbamates, ureas, and α-ketoheterocycles. nih.gov

However, 4-aminothiobenzamide has been utilized as a chemical precursor in the synthesis of novel compounds that were subsequently evaluated for FAAH inhibitory activity. In one study, 4-aminothiobenzamide was used as a starting material to synthesize a series of 4-phenylthiazole (B157171) aniline (B41778) derivatives. These resulting derivatives, not 4-aminothiobenzamide, were then tested, with some showing moderate to potent inhibitory activity against human FAAH. This indicates the utility of the 4-aminothiobenzamide scaffold as a building block in medicinal chemistry for developing potential FAAH inhibitors, rather than being an active inhibitor in its own right.

Inhibition of Soluble Epoxide Hydrolase (sEH) for Dual Inhibition

Soluble epoxide hydrolase (sEH) is another enzyme targeted for therapeutic intervention, particularly for inflammatory and pain-related conditions. escholarship.orgnih.gov The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators possessing anti-inflammatory properties. escholarship.orgnih.gov By hydrolyzing EETs into less active dihydroxyeicosatrienoic acids (DHETs), sEH diminishes their beneficial effects. escholarship.orgnih.gov Therefore, inhibiting sEH activity can increase the levels of protective EETs, making it a promising strategy for reducing inflammation and pain. escholarship.orgnih.gov

Given that both FAAH and sEH are involved in independent pathways that regulate pain and inflammation, a novel therapeutic approach is the simultaneous inhibition of both enzymes with a single molecule. escholarship.orgnih.gov This dual inhibition strategy may offer superior therapeutic effects compared to targeting a single enzyme. escholarship.orgnih.gov

4-Aminothiobenzamide has served as a key starting material in the synthesis of such dual inhibitors. nih.govnih.gov Researchers have successfully used it to construct libraries of benzothiazole (B30560) and 4-phenylthiazole analogs. escholarship.orgnih.gov These efforts have led to the identification of high-affinity dual inhibitors with potent activity against both enzymes, often in the low nanomolar range. escholarship.orgnih.govmedchemexpress.com For example, compound 6o emerged from these studies as a dual inhibitor with an IC₅₀ of 9.8 nM for FAAH and 2.5 nM for sEH. escholarship.orgnih.gov Similarly, another benzothiazole analog, compound 3 , showed IC₅₀ values of 7 nM for FAAH and 9.6 nM for sEH. escholarship.orgnih.govmedchemexpress.com

| Compound | FAAH IC₅₀ (nM) | sEH IC₅₀ (nM) |

| 3 | 7 | 9.6 |

| 6o | 9.8 | 2.5 |

The development of dual inhibitors relies heavily on understanding the SAR for both targets simultaneously. For compounds derived from 4-Aminothiobenzamide, studies have shown that the 4-phenylthiazole moiety is well-tolerated by both FAAH and sEH, allowing for potent dual inhibition. escholarship.orgnih.gov

However, modifications to other parts of the molecular scaffold can have differential effects on the two enzymes. In one study, converting a sulfonamide group to a tertiary amine led to a general decrease in potency for sEH, while FAAH tolerated the change well. nih.gov This highlights a key challenge in dual inhibitor design: structural changes must be compatible with the distinct active site architectures of both enzymes. Docking experiments have shown that these new classes of dual inhibitors successfully bind within the catalytic sites of both FAAH and sEH. escholarship.orgnih.govresearchgate.net The SAR knowledge gained allows for the fine-tuning of molecules to achieve the desired balance of potency against both targets. escholarship.orgnih.gov

Molecular Mechanisms of Enzyme Inhibition

The molecular mechanism of inhibition describes how a compound interacts with an enzyme to block its activity. For FAAH, the catalytic mechanism involves a Ser-Ser-Lys triad, where a serine residue (Ser241) acts as the nucleophile to attack the substrate's carbonyl group. nih.gov Many inhibitors are designed to interact with this catalytic serine. nih.gov

In the case of the dual FAAH/sEH inhibitors derived from 4-Aminothiobenzamide, molecular docking studies suggest they bind within the catalytic active sites of both enzymes. escholarship.orgnih.gov The potency of these inhibitors appears to be driven primarily by non-covalent interactions, such as van der Waals forces and π-π stacking between the inhibitor and amino acid residues in the enzyme's active site. nih.gov For FAAH, SAR studies on related compounds suggest that a reversible inhibition mechanism is likely. nih.gov This mode of action is often preferred as it can reduce the potential for off-target effects associated with irreversible covalent modification of enzymes.

Bioinorganic Chemistry and Metal Complexation Research

The field of bioinorganic chemistry explores the role of metals in biological systems. 4-Aminothiobenzamide, with its sulfur and nitrogen donor atoms, is an excellent candidate for forming coordination complexes with various metal ions. The resulting metal complexes can exhibit unique geometries and electronic properties, which may lead to enhanced biological activity compared to the free ligand.

The complexation of metal ions with ligands containing sulfur and nitrogen donor atoms, similar to those in 4-aminothiobenzamide, is an active area of research. For instance, studies on metal complexes of Schiff base derivatives of 4-aminoantipyrine (B1666024) have shown that the metal complexes often exhibit greater antimicrobial activity than the ligand alone. This enhanced activity is sometimes attributed to the chelation effect, which can facilitate the penetration of the complex through the lipid membranes of microorganisms.

Similarly, the synthesis and characterization of metal complexes with a novel guanine (B1146940) derivative containing a carbamothioyl linker, which is related to the thioamide group, have been reported. The study prepared complexes with various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II), and determined their geometric structures. Such research into metal complexation provides a foundation for exploring the potential of 4-aminothiobenzamide-metal complexes in various applications, including as therapeutic agents or catalysts.

Coordination Chemistry of 4-Aminothiobenzamide with Metal Ions

The coordination chemistry of thioamide-containing ligands is an area of significant interest due to their versatile binding capabilities. Thioamides can coordinate with metal ions through either the sulfur or nitrogen atoms, and in some cases, act as bidentate ligands, forming stable chelate rings. This interaction leads to the formation of metal complexes with distinct geometries, such as octahedral, tetrahedral, or square planar, which in turn influences their biological activity.

While specific, detailed structural analyses for a wide range of 4-aminothiobenzamide-metal complexes are not extensively documented in publicly available research, the fundamental principles of coordination chemistry suggest its potential to form stable complexes with various transition metals. The amino group and the thioamide group present in 4-aminothiobenzamide offer potential sites for chelation. For instance, studies on analogous compounds, such as N-pyrimidino benzamide-2-carboxylic acid, have shown the formation of stable chelates with Cu(II), Ni(II), Co(II), Zn(II), and Mn(II).

Role of Metal Complexes in Biological Pathways

The formation of metal complexes can significantly alter the biological activity of an organic ligand. Chelation can enhance the lipophilic nature of a molecule, facilitating its transport across cell membranes. Once inside the cell, the complex can participate in various biological pathways.

Research into related thioamide and benzamide (B126) derivatives provides insights into the potential roles of 4-aminothiobenzamide metal complexes. Metal complexes are known to be involved in processes that can induce antimicrobial and anti-inflammatory effects. For example, the chelation of metal ions is a key mechanism for the action of some antibacterial agents. While direct evidence for 4-aminothiobenzamide complexes is limited, one study has explored the use of 4-aminobenzothioamide (an alternative name for the compound) conjugated with keratin (B1170402) to create a macromolecular hydrogen sulfide (H₂S) donor. nih.gov In this context, the molecule is part of a larger system designed for therapeutic gas delivery to promote angiogenesis, rather than acting as a classical coordination complex with a central metal ion. nih.gov

Ligand Properties in Biological Systems

As a ligand, 4-aminothiobenzamide possesses properties that make it of interest for biological applications. Organic compounds that can trap metal ions are known as chelating agents. researchgate.net The stability of the resulting metal complex is a crucial factor in its biological efficacy.

4-Aminothiobenzamide has been identified as a molecule capable of releasing hydrogen sulfide (H₂S), a significant gaseous signaling molecule in human physiology. nih.gov This property has been harnessed in the development of drug delivery systems. For instance, it has been incorporated into polymeric nanoparticles to achieve controlled H₂S release, which can play a role in protecting against myocardial ischemia/reperfusion injury. The ability to act as a source of H₂S highlights a key biological function of the uncomplexed ligand, which is distinct from the properties it would exhibit once part of a metal coordination sphere.

Materials Science Applications and Advanced Material Development

Integration into Polymeric Materials and Copolymers

4-Aminothiobenzamide can be integrated into polymeric structures to impart specific functionalities. Its reactive amine group allows it to be incorporated into polymer backbones or grafted onto existing polymer chains through various polymerization techniques, such as condensation polymerization. ontosight.ai The resulting polymers can exhibit improved properties, such as enhanced thermal stability and UV absorption. vulcanchem.com

Table 1: Examples of Polymer Systems Incorporating 4-Aminothiobenzamide

| Polymer System | Monomers/Components | Method of Integration | Key Properties/Functionalities |

| mPEG-PLGA-based Copolymer | Methoxy (B1213986) poly(ethylene glycol-b-lactic-co-glycolic acid) (mPEG-PLGA), 2,2-bis(hydroxymethyl) propionic acid (HMPA), 4-aminothiobenzamide | Chemical conjugation via amide bond formation | Cysteine-triggered H₂S release |

| --- | --- | --- | --- |

Development of Hybrid Materials for Advanced Functionalities

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, can exhibit synergistic properties not found in the individual components. numberanalytics.comicgm.fr 4-Aminothiobenzamide serves as a versatile organic building block in the synthesis of such hybrid materials. vulcanchem.com Its functional groups can interact with or bond to inorganic species, creating integrated systems with tailored functionalities. researchgate.net

Dual Gasotransmitter Release Systems

A significant application of 4-aminothiobenzamide in hybrid materials is in the development of systems capable of the controlled release of multiple gasotransmitters, such as nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). rsc.org These gases play crucial roles in various physiological processes, and their co-delivery can lead to synergistic therapeutic effects. rsc.orgsnu.ac.kr

In a notable example, researchers have designed self-assembled nanoparticles from a modified mPEG-PLGA copolymer. rsc.org In this system, 4-aminothiobenzamide, the H₂S donor, is chemically conjugated into the hydrophobic region of the polymer. rsc.orgresearchgate.net Simultaneously, an NO-releasing compound, such as DETA NONOate, is encapsulated within the hydrophilic core. rsc.orgresearchgate.net This elegant design allows for the triggered release of both H₂S (in the presence of thiols like cysteine) and NO, offering potential applications in areas like angiogenesis. rsc.orgsnu.ac.kr

Biomaterials Research and Engineering

The biocompatibility and specific functionalities that can be imparted by 4-aminothiobenzamide make it a compound of interest in biomaterials research. rsc.orgsnu.ac.kr Biomaterials are designed to interact with biological systems for medical purposes, and the incorporation of molecules like 4-aminothiobenzamide can enhance their performance and therapeutic efficacy. nih.govexplorationpub.com

The development of biomaterials often focuses on creating scaffolds for tissue engineering, drug delivery vehicles, and implantable devices. nih.govox.ac.uk The ability of 4-aminothiobenzamide to participate in the formation of biocompatible polymers and to act as a triggerable source of H₂S makes it a valuable tool in this field. rsc.orgresearchgate.net For instance, the previously mentioned dual gasotransmitter release system has shown potential in promoting angiogenesis, a key process in tissue regeneration. rsc.orgsnu.ac.kr

Nanomaterials and Nanotechnology Applications

Nanotechnology involves the manipulation of matter on an atomic and molecular scale, and 4-aminothiobenzamide has found applications in the creation of functional nanomaterials. rsc.org Its ability to be incorporated into self-assembling systems and to functionalize nanoparticles opens up possibilities for advanced applications in medicine and materials science. rsc.orgresearchgate.net

Nanoparticle Formulation for Drug Delivery

One of the most promising applications of 4-aminothiobenzamide in nanotechnology is in the formulation of nanoparticles for targeted drug delivery. rsc.org Polymeric nanoparticles can be engineered to encapsulate therapeutic agents, protecting them from degradation and controlling their release at the target site. sigmaaldrich.commdpi.com

Researchers have successfully prepared polymeric nanoparticles with a core-shell structure where 4-aminothiobenzamide is conjugated into the hydrophobic region. rsc.org These nanoparticles can self-assemble into vesicles, with a hydrophilic core capable of carrying other therapeutic molecules. rsc.org This design allows for the co-delivery of H₂S (from 4-aminothiobenzamide) and other drugs, potentially enhancing the therapeutic outcome. rsc.orgresearchgate.net The size and surface properties of these nanoparticles can be tailored to optimize their circulation time and targeting efficiency. nih.gov

Table 2: Characteristics of Nanoparticles Incorporating 4-Aminothiobenzamide

| Nanoparticle System | Base Polymer | Integrated Compound | Key Feature | Application |

| PTA-NO-NPs | mPEG-PLGA | 4-aminothiobenzamide, DETA NONOate | Dual release of H₂S and NO | Enhanced Angiogenesis |

| --- | --- | --- | --- | --- |

Advanced Material Design and Engineering Principles

The use of 4-aminothiobenzamide in materials science is guided by principles of advanced material design, which aim to create materials with precisely controlled structures and properties. sciepublish.comadmatdesign.com By leveraging the chemical reactivity and functional groups of 4-aminothiobenzamide, materials scientists can design and synthesize polymers, hybrid materials, and nanomaterials with predictable and enhanced functionalities. mit.edu

The design process often involves computational modeling to predict the properties of materials before they are synthesized. mit.edu This allows for the rational design of materials incorporating 4-aminothiobenzamide to achieve specific goals, such as controlled gas release profiles or improved thermal stability. vulcanchem.comrsc.org The ability to tailor material properties at the molecular level by incorporating functional building blocks like 4-aminothiobenzamide is a cornerstone of modern materials engineering. sciepublish.com

Future Research Directions and Emerging Paradigms

Refinement of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

A critical aspect of drug discovery is the meticulous delineation of structure-activity relationships (SAR), which provides a roadmap for optimizing the therapeutic potential of a lead compound. For 4-Aminothiobenzamide, a systematic exploration of its chemical space is imperative to enhance its efficacy and selectivity towards specific biological targets.

Future SAR studies should focus on modifications at several key positions of the 4-Aminothiobenzamide scaffold. The amino group at the 4-position offers a prime site for derivatization. Introducing a variety of substituents, from simple alkyl and acyl groups to more complex heterocyclic moieties, could profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, modifications to the acetamide (B32628) function and the substitution pattern of the benzenesulfonamide (B165840) ring led to a significant enhancement in anti-cancer potency. nih.gov Similarly, in the development of bis-benzamide inhibitors of the androgen receptor-coactivator interaction, it was found that a nitro group at the N-terminus was essential for biological activity, while the C-terminus could tolerate either a methyl ester or a primary carboxamide. nih.gov

The thioamide group is another focal point for structural modification. Its replacement with an amide or other bioisosteres could modulate the compound's metabolic stability and target-binding affinity. Furthermore, substitutions on the benzene (B151609) ring could be systematically varied to probe the effects of electronic and steric factors on biological activity. For example, studies on thiobenzanilide (B1581041) derivatives as potential anticancer agents have shown that the substitution pattern on both the acyl and aniline (B41778) moieties significantly impacts their cytotoxic potential against melanoma and breast cancer cell lines. mdpi.com

The following interactive data table summarizes key SAR insights from related benzamide (B126) and thiobenzamide (B147508) derivatives that could guide the future design of 4-Aminothiobenzamide analogs.

Table 1: Structure-Activity Relationship Insights from Related Compounds

| Scaffold/Series | Key Modification | Impact on Activity | Reference |

|---|---|---|---|

| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Replacement of acetamide and substitution on benzenesulfonamide ring | Potency enhancement in anti-cancer activity. | nih.gov |

| Bis-benzamides | N-terminus nitro group | Essential for biological activity as androgen receptor-coactivator inhibitors. | nih.gov |

| Thiobenzanilides | Substitution pattern on acyl and aniline moieties | Significant influence on cytotoxicity against melanoma and breast cancer cells. | mdpi.com |

| 4-aminomethylthioxanthenones and 5-aminomethylbenzothiopyranoindazoles | Phenolic hydroxy substitution | Potent P388 cytotoxicity and topoisomerase II inhibition. | nih.gov |

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis with a focus on green chemistry principles presents an opportunity to develop more efficient and environmentally benign methods for the preparation of 4-Aminothiobenzamide and its derivatives. Traditional methods for thioamide synthesis often involve harsh reaction conditions and the use of toxic reagents.